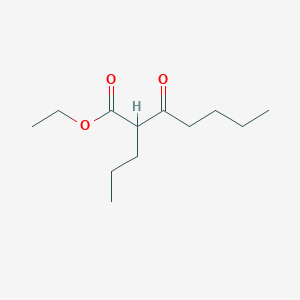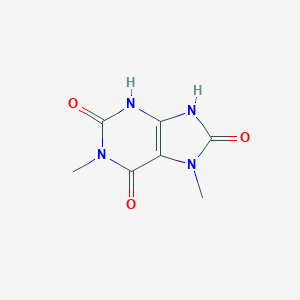
Ethyl 3-oxo-2-propylheptanoate
Descripción general
Descripción
Ethyl 3-oxo-2-propylheptanoate is a chemical compound with the molecular formula C12H22O3 . It has a molecular weight of 214.30100 .
Synthesis Analysis
The synthesis of Ethyl 3-oxo-2-propylheptanoate involves the use of Ethyl valerate and Sodium ethoxide . The literature suggests that the reaction yield is approximately 62% . More detailed synthesis procedures can be found in the references .Molecular Structure Analysis
The molecular structure of Ethyl 3-oxo-2-propylheptanoate consists of 12 carbon atoms, 22 hydrogen atoms, and 3 oxygen atoms . The exact mass is 214.15700 .Physical And Chemical Properties Analysis
Ethyl 3-oxo-2-propylheptanoate has a density of 0.942g/cm3 . It has a boiling point of 253.765ºC at 760 mmHg . The flash point is 101.732ºC . The LogP value is 2.72510, indicating its lipophilicity .Aplicaciones Científicas De Investigación
Agricultural Applications
Specific Scientific Field
Agriculture
Ethyl 3-oxo-2-propylheptanoate
finds practical use in plant protection. It has been employed since the 1990s to combat plant pathogenic bacteria that cause decay and harm agricultural crops during both the growing season and the postharvest phase .
Methods of Application
The compound can be applied through various methods, including foliar sprays, seed treatments, and soil drenches. Researchers have investigated its efficacy in controlling bacterial diseases in crops such as tomatoes, potatoes, and citrus fruits.
Results and Outcomes
Studies have reported positive outcomes, with reduced disease incidence and improved crop yield. Quantitative data on disease severity reduction and yield enhancement are available in scientific literature.
Biomedical and Therapeutic Applications
Specific Scientific Field
Biomedical Sciences
Summary
Chitosan derivatives, including Ethyl 3-oxo-2-propylheptanoate , have potential therapeutic applications. Researchers are exploring their use in wound healing, drug delivery, and tissue engineering.
Methods of Application
In wound healing, chitosan-based dressings containing the compound promote tissue regeneration. For drug delivery, nanoparticles loaded with therapeutic agents are prepared using chitosan derivatives.
Results and Outcomes
Studies demonstrate accelerated wound healing and controlled drug release. Quantitative data on wound closure rates and drug release profiles are available.
These are just three of the six unique applications of Ethyl 3-oxo-2-propylheptanoate . Its versatility and promising properties continue to drive research across various scientific fields. For further details, consult relevant scientific literature .
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 3-oxo-2-propylheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-4-7-9-11(13)10(8-5-2)12(14)15-6-3/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPHRBMRCNWSGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C(CCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00540330 | |
| Record name | Ethyl 3-oxo-2-propylheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00540330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-oxo-2-propylheptanoate | |
CAS RN |
96610-56-9 | |
| Record name | Ethyl 3-oxo-2-propylheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00540330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(1R,2R,3R,5S,8R,9R,10R,13S)-2,9,10,13-Tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B26189.png)


![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B26198.png)

![N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B26206.png)


![1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B26217.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B26218.png)